molecular formula C5H10ClNO2 B1462697 3-chloro-N-methoxy-N-methylpropanamide CAS No. 1062512-53-1

3-chloro-N-methoxy-N-methylpropanamide

Cat. No.: B1462697
CAS No.: 1062512-53-1
M. Wt: 151.59 g/mol
InChI Key: ICQLPTXIVOLHIX-UHFFFAOYSA-N
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Description

3-chloro-N-methoxy-N-methylpropanamide is a chemical compound with the molecular formula C5H10ClNO2 . It has a molecular weight of 151.59 . This compound is used in the synthetic preparation of antimicrobial agents .


Molecular Structure Analysis

The molecular structure of this compound is represented by the InChI code: 1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3 . The InChI key is ICQLPTXIVOLHIX-UHFFFAOYSA-N .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound, such as its melting point, boiling point, and density, are not provided in the available resources . Further investigation would be needed to obtain this information.

Scientific Research Applications

Synthesis and Chemical Properties

  • A series of novel substituted 3,3,3-trifluoro-2-methoxy-N-methyl-N,2-diphenylpropanamides were synthesized, showing potential in chemical synthesis. The chemical structures were characterized by various NMR techniques and HRMS X-ray analysis (Yang et al., 2017).
  • N-methoxy-N-methylamide derived from (S)-methylpyroglutamate was prepared and used in the synthesis of various chemical compounds, demonstrating the versatility of this compound in organic synthesis (Calvez et al., 1998).
  • 3-Methoxy-1-propanol was synthesized from 3-chloro-1-propanol, using sodium methylate, showcasing a practical application in the synthesis of specific alcohol derivatives (Fu, 2003).

Applications in Biological and Pharmaceutical Research

  • 3-Chloro-5-methoxy-1-benzo[b]thiophene-2-sulphonamide was synthesized as part of research into potential anti-inflammatory agents, highlighting the role of this compound in medicinal chemistry (Moloney, 2000).
  • Various N,N-disubstituted-amino-N-methoxy-N-methylpropanamides were prepared for their potential in pharmacology, illustrating the compound's utility in drug development (Selvamurugan & Aidhen, 2002).
  • The synthesis of Schiff-Base Zinc(II) Complexes from N-methylpropane-1,3-diamine was studied, indicating a possible application in the development of new antibacterial agents (Guo, 2011).

Utility in Analytical and Materials Science

  • High-performance liquid chromatography/mass spectrometry (HPLC/MS) was utilized to characterize tepoxalin and related compounds, demonstrating the importance of this compound in analytical chemistry and pharmaceutical development (Burinsky et al., 1994).

Properties

IUPAC Name

3-chloro-N-methoxy-N-methylpropanamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10ClNO2/c1-7(9-2)5(8)3-4-6/h3-4H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ICQLPTXIVOLHIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C(=O)CCCl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.59 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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